molecular formula C9H10ClNO3 B1457773 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate CAS No. 1609401-15-1

2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate

Cat. No.: B1457773
CAS No.: 1609401-15-1
M. Wt: 215.63 g/mol
InChI Key: CYOHVRDRUOMPFB-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate is a chemical compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position, a carboxylic acid group at the 3-position, and a hydrate form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and hydrate form, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2.H2O/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8;/h4H,1-3H2,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOHVRDRUOMPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)Cl)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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